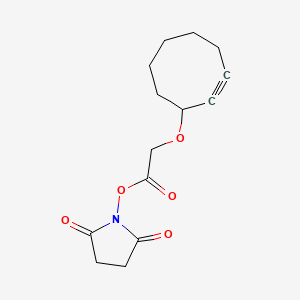

2,5-ジオキソピロリジン-1-イル 2-(シクロオクチン-2-イニルオキシ)アセテート

説明

“2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate” is a chemical compound with the molecular formula C14H17NO5 . It is also known by other names such as “Cyclooctyne-O-NHS ester”, “(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate”, and "2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-yn-1-yloxy)acetate" .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process typically involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent. This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) and neutralized with ammonium hydroxide to give amine derivatives .

Molecular Structure Analysis

The molecular structure of “2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate” includes a pyrrolidin-2,5-dione ring attached to a cyclooctyne group via an ester linkage . The InChI representation of the molecule is "InChI=1S/C14H17NO5/c16-12-8-9-13 (17)15 (12)20-14 (18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2" .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.29 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . It has five rotatable bonds . The topological polar surface area is 72.9 Ų . The compound has a complexity of 456 .

科学的研究の応用

生医学的用途

この化合物は、炎症、がん、および細菌感染症に対して潜在的な治療効果を示します。 これらの特性により、さまざまな疾患の治療における有効性が調査されています .

抗体薬物複合体(ADC)

ADCリンカーとして、この化学物質は、抗体薬物複合体の開発における重要な構成要素として機能します。 これらは、細胞毒性薬をがん細胞に直接送達する標的がん治療薬です .

がん研究

この化合物は、腫瘍の増殖と進行に関与する特定のシグナル伝達経路を阻害する能力があり、さまざまながんとの闘いにおける有望な候補として位置付けられています .

抗てんかん研究

この化合物の類似体について、潜在的な抗てんかん特性に関する研究が行われており、てんかん発作の新しい治療法につながる可能性があります .

作用機序

Target of Action

It is known to act by targeting specific receptors and pathways , modulating cellular processes, and promoting desired therapeutic outcomes .

Mode of Action

The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate interacts with its targets and modulates cellular processes . Although the exact mode of action is not clearly stated, it is suggested that the compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels .

Biochemical Pathways

The 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate has the capacity to navigate and perturb distinct biochemical routes intrinsic to cellular mechanisms .

Pharmacokinetics

It is noted that the compound revealed high metabolic stability on human liver microsomes .

Result of Action

The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate exhibits potential therapeutic effects against inflammation, cancer, and microbial infections . It acts by modulating cellular processes and promoting desired therapeutic outcomes .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-12-8-9-13(17)15(12)20-14(18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXCIPWSNSHGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CC(CC1)OCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

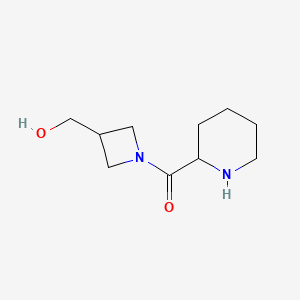

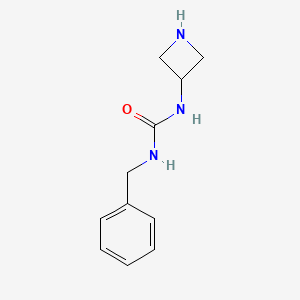

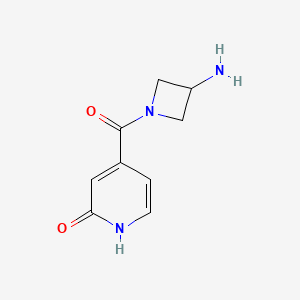

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474918.png)

![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)

![1-{[(2-Methylfuran-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474921.png)

![(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474922.png)

![tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate](/img/structure/B1474934.png)

![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate](/img/structure/B1474937.png)